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Abstract
Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of avermectin

B1. During its synthesis, storage, and under various stress conditions, several impurities can

form. This technical guide focuses on Ivermectin Impurity H, a significant degradation product

with the molecular formula C41H62O11. Understanding the profile, formation, and

characterization of this impurity is critical for ensuring the quality, safety, and efficacy of

ivermectin drug products. This document provides a comprehensive overview of Ivermectin

Impurity H, including its chemical properties, potential formation pathways, and analytical

methodologies for its identification and quantification.

Introduction to Ivermectin and its Impurities
Ivermectin is a potent macrocyclic lactone used in both human and veterinary medicine to treat

a wide range of parasitic infections.[1] It is a mixture of two homologous compounds, 22,23-

dihydroavermectin B1a (H2B1a) and 22,23-dihydroavermectin B1b (H2B1b). The presence of

impurities in active pharmaceutical ingredients (APIs) can impact their stability, bioavailability,

and safety. Regulatory bodies, therefore, have stringent requirements for the identification and

control of impurities in drug substances and products.

Ivermectin Impurity H is a known degradation product of ivermectin.[1] Its formation is often

associated with the hydrolysis of the disaccharide moiety of the parent ivermectin molecule,
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resulting in a monosaccharide derivative.[1][2][3][4]

Physicochemical Properties of Ivermectin Impurity
H
A summary of the key physicochemical properties of Ivermectin Impurity H is presented in the

table below. This information is crucial for the development of analytical methods and for

understanding its behavior in formulation and stability studies.

Property Value Reference

Molecular Formula C41H62O11 [1][2][3]

Molecular Weight 730.92 g/mol [1][3]

CAS Number 71837-27-9 [1][3]

IUPAC Name

4′-O-De(2,6-dideoxy-3-O-

methyl-α-L-arabino-

hexopyranosyl)-5-O-demethyl-

22,23-dihydroavermectin A1a

[1][4]

Synonyms

Ivermectin B1 Mono-sugar

Derivative, Ivermectin B1a

monosaccharide

[2][3]

Appearance White to Off-White Solid [2]

Solubility Soluble in Methanol [1]

Storage
Store at -20°C under an inert

atmosphere
[1]

Formation and Degradation Pathways
Ivermectin is susceptible to degradation under various stress conditions, including acid and

base hydrolysis, oxidation, and photolysis.[5] Ivermectin Impurity H is primarily formed through

the hydrolysis of the glycosidic bond, leading to the loss of one of the sugar moieties.
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Caption: Formation pathway of Ivermectin Impurity H.

Forced degradation studies are instrumental in understanding the formation of Impurity H.

These studies involve subjecting ivermectin to harsh conditions to accelerate its degradation

and identify the resulting products.

Experimental Protocols
Forced Degradation Studies
The following protocols are representative of those used in forced degradation studies of

ivermectin to generate impurities, including Impurity H. These are based on general procedures

outlined in the scientific literature.[5][6]

4.1.1. Acid Hydrolysis

Dissolve a known amount of Ivermectin in a suitable organic solvent (e.g., methanol or

acetonitrile).

Add an equal volume of a strong acid (e.g., 1N HCl).

Reflux the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-

8 hours).

Neutralize the solution with a suitable base (e.g., 1N NaOH).

Dilute the sample with the mobile phase to a suitable concentration for analysis.
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4.1.2. Base Hydrolysis

Dissolve a known amount of Ivermectin in a suitable organic solvent.

Add an equal volume of a strong base (e.g., 1N NaOH).

Reflux the solution at a controlled temperature for a specified period.

Neutralize the solution with a suitable acid (e.g., 1N HCl).

Dilute the sample for analysis.

4.1.3. Oxidative Degradation

Dissolve Ivermectin in a suitable solvent.

Add a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

Keep the solution at room temperature or a slightly elevated temperature for a defined

period.

Dilute the sample for analysis.

4.1.4. Photolytic Degradation

Expose a solution of Ivermectin (in a photostable container) to UV light (e.g., 254 nm) or

sunlight for an extended period.

Analyze the resulting solution.

4.1.5. Thermal Degradation

Heat a solid sample of Ivermectin in a controlled oven at a high temperature (e.g., 105°C) for

several hours.

Dissolve the sample in a suitable solvent for analysis.
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Caption: Workflow for forced degradation studies.

Analytical Methods for Identification and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation

and quantification of Ivermectin and its impurities. Mass Spectrometry (MS) and Nuclear

Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method for the analysis of Ivermectin and its impurities is

summarized below.
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Parameter Typical Conditions

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase
A mixture of acetonitrile, methanol, and water in

various proportions (e.g., 53:27.5:19.5 v/v/v)[7]

Flow Rate 1.0 - 1.5 mL/min

Detection UV at 245 nm[8]

Column Temperature 30 - 40°C

Injection Volume 10 - 20 µL

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of impurities. The combination of

chromatographic separation with mass spectrometric detection allows for the determination of

the molecular weight of the impurities and provides fragmentation data for structural

confirmation.

Parameter Typical Conditions

Ionization Source Electrospray Ionization (ESI) in positive mode

Mass Analyzer
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

for high-resolution mass data

Collision Energy
Varied to obtain optimal fragmentation for

MS/MS studies

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of impurities. While

obtaining sufficient quantities of an impurity for NMR analysis can be challenging, it provides

detailed information about the molecular structure. Both 1D (¹H and ¹³C) and 2D (COSY,

HSQC, HMBC) NMR experiments are typically performed.
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Spectroscopic Data (Representative)
While specific raw data for Ivermectin Impurity H is not publicly available, the expected

spectroscopic characteristics can be inferred from its structure.

5.1. Mass Spectrometry

Expected [M+H]⁺ ion: m/z 731.4365

Expected [M+Na]⁺ ion: m/z 753.4184

Key Fragmentation: Loss of the remaining sugar moiety, water losses, and cleavages within

the macrocyclic lactone ring.

5.2. NMR Spectroscopy

¹H NMR: Signals corresponding to the protons of the macrocyclic lactone core and the single

remaining sugar unit. The absence of signals corresponding to the second sugar unit would

be a key indicator.

¹³C NMR: Carbon signals consistent with the monosaccharide derivative structure.

Conclusion
The identification and control of Ivermectin Impurity H are critical aspects of ensuring the

quality and safety of ivermectin products. This technical guide has provided an overview of the

physicochemical properties, formation pathways, and analytical methodologies related to this

impurity. A thorough understanding of these aspects is essential for drug development

professionals involved in the formulation, manufacturing, and quality control of ivermectin. The

use of forced degradation studies in conjunction with advanced analytical techniques such as

HPLC, LC-MS, and NMR is paramount for the effective characterization and control of

Ivermectin Impurity H. Further research to isolate and fully characterize this and other

degradation products will continue to be a priority in the pharmaceutical industry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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